
1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI) is a chemical compound with a unique structure characterized by a seven-membered ring with alternating double bonds and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis would involve optimized reaction conditions to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol.
Scientific Research Applications
1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed mechanisms are often studied in specific research contexts.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Cycloheptatrien-1-amine: Lacks the N,N-dimethyl groups.
1,3,5-Cycloheptatrien-1-amine,N,N-diethyl-: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI) is unique due to its specific structural features, which can influence its reactivity and applications. The presence of N,N-dimethyl groups can affect its chemical properties and interactions with other molecules.
Properties
Molecular Formula |
C9H13N |
|---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
N,N-dimethylcyclohepta-1,3,5-trien-1-amine |
InChI |
InChI=1S/C9H13N/c1-10(2)9-7-5-3-4-6-8-9/h3-7H,8H2,1-2H3 |
InChI Key |
NUISSZCPXFHOSR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


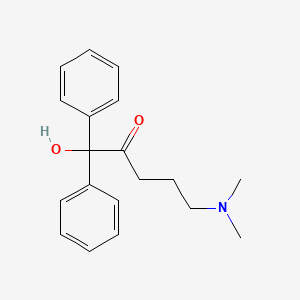
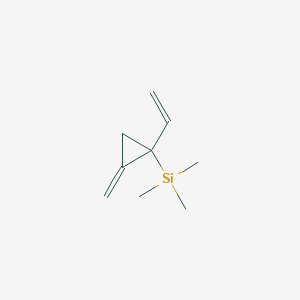
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
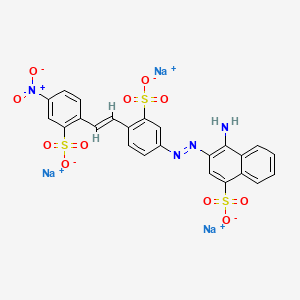
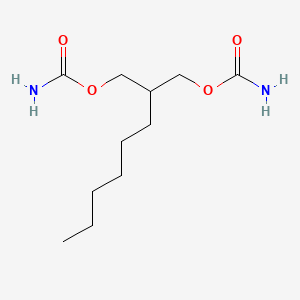
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
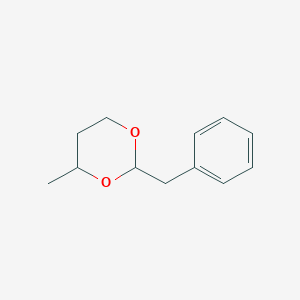
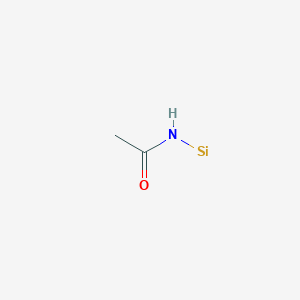
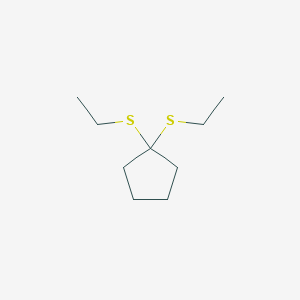
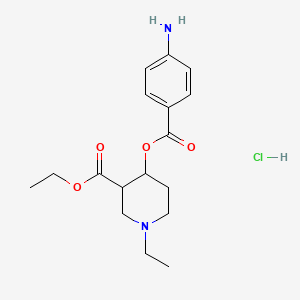

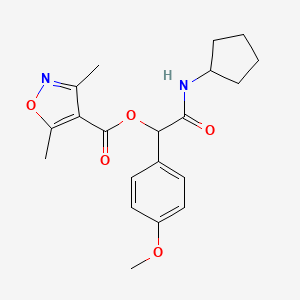

![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
